2(3H)-Benzoxazolone, 6-acetyl-3-methyl-
Overview
Description
2(3H)-Benzoxazolone, 6-acetyl-3-methyl- is a heterocyclic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazolone ring with acetyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- typically involves the reaction of 3-methyl-2-benzoxazolinone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of 6-acetyl-3-methyl-2-benzoxazolone-4-carboxylic acid.
Reduction: Formation of 6-acetyl-3-methyl-2-benzoxazolone-4-ol.
Substitution: Formation of various substituted benzoxazolones depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurological disorders .
Comparison with Similar Compounds
3-Methyl-2-benzoxazolinone: Lacks the acetyl group, making it less reactive in certain chemical reactions.
6-Acetyl-2-benzoxazolinone: Lacks the methyl group, which can affect its biological activity.
3-Methyl-4(3H)-quinazolinone: Similar structure but with a quinazolinone ring instead of a benzoxazolone ring.
Uniqueness: 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-acetyl-3-methyl-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-3-4-8-9(5-7)14-10(13)11(8)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALAYSSIMHXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203424 | |
Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-61-6 | |
Record name | 6-Acetyl-3-methyl-3H-benzoxazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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